molecular formula C14H9NO3 B1406624 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol CAS No. 953423-73-9

3-(pyridine-2-carbonyl)-1-benzofuran-5-ol

Cat. No.: B1406624
CAS No.: 953423-73-9
M. Wt: 239.23 g/mol
InChI Key: RGOCAKAKTJSDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone” is a chemical compound with the molecular formula C14H9NO3 . It is a derivative of benzofuran, a type of organic compound that is a colorless liquid with a pleasant odor .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves ring construction from different cyclic or acyclic precursors . For example, one method involves the ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone” consists of a benzofuran ring attached to a pyridine ring via a methanone group. The benzofuran ring is a fused aromatic ring system that is a common motif in natural products and pharmaceuticals .


Chemical Reactions Analysis

Benzofuran derivatives, such as “(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone”, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Scientific Research Applications

Synthetic Approaches and Receptor Agonism

The compound (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, closely related to the compound of interest, was synthesized as a selective CB2 receptor agonist. The synthesis involved palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and the Wolf–Kishner reaction, highlighting a method that could be applied in the optimization of CB2 receptor agonists (Luo & Naguib, 2012).

Antimicrobial and Antioxidant Activities

Studies on derivatives of benzofuran compounds have shown significant antimicrobial and antioxidant properties. Specifically, (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives displayed antimicrobial activity against bacterial strains and antioxidant properties, supported by docking studies. This suggests potential applications in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).

Structural and Magnetic Characterizations

Complex Formation and Magnetic Properties

Research involving the di-2,6-(2-pyridylcarbonyl)pyridine ligand, similar in structure to the compound , led to the creation of new mononuclear complexes with intriguing structural and magnetic characterizations. These studies contribute to understanding the compound's potential in forming complexes with metal ions, which could be relevant for various scientific applications, including magnetic materials (Calancea et al., 2013).

Antimicrobial Activity

Benzofuran Derivatives' Antimicrobial Properties

Novel series of benzofuran derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, were synthesized and showed promising antimicrobial activity. Such studies underscore the potential of benzofuran compounds in contributing to the development of new antimicrobial agents (Kenchappa et al., 2016).

Antimitotic Activity

Benzofuran Linked Tetralones as Antimitotic Agents

A series of benzofuran linked tetralones were synthesized and demonstrated good antimitotic activity, highlighting the compound's potential in cancer research and treatment. The presence of electron-donating methoxy groups significantly enhanced the antimitotic activity, offering insights into structure-activity relationships (Umesha et al., 2018).

Future Directions

Benzofuran and its derivatives are receiving considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research in this area may focus on the development of new therapeutic agents that can overcome the resistance of microorganisms to existing antimicrobial agents .

Biochemical Analysis

Biochemical Properties

(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, exhibiting a high rate constant for reaction with these radicals . This interaction suggests that (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone may play a role in oxidative stress responses. Additionally, its interaction with phenolic compounds indicates potential antioxidant properties .

Cellular Effects

The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with hydroxyl radicals can lead to changes in gene expression related to oxidative stress responses . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals suggests that it may act as a scavenger, neutralizing these radicals and preventing oxidative damage . Additionally, its potential antioxidant properties may involve the activation of antioxidant enzymes, further protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone change over time. The compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that its effects on cellular function can vary, with potential protective effects against oxidative stress being observed over extended periods.

Dosage Effects in Animal Models

The effects of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.

Metabolic Pathways

(5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . These interactions can influence metabolic flux and metabolite levels, further highlighting its potential role in cellular protection against oxidative damage.

Transport and Distribution

Within cells and tissues, (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, with potential implications for its biochemical properties and cellular effects.

Subcellular Localization

The subcellular localization of (5-Hydroxy-1-benzofuran-3-yl)(pyridin-2-yl)methanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-9-4-5-13-10(7-9)11(8-18-13)14(17)12-3-1-2-6-15-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCAKAKTJSDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 2
Reactant of Route 2
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 3
Reactant of Route 3
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 4
Reactant of Route 4
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 5
Reactant of Route 5
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol
Reactant of Route 6
Reactant of Route 6
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.